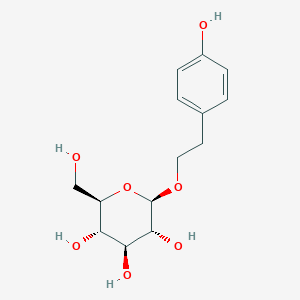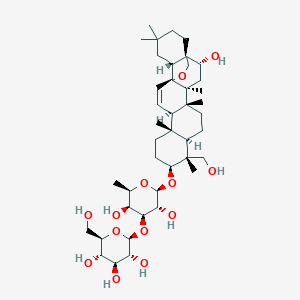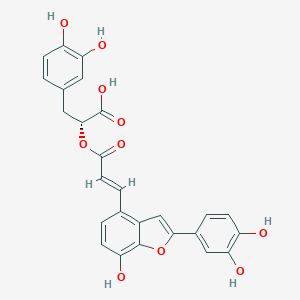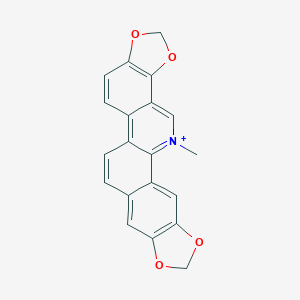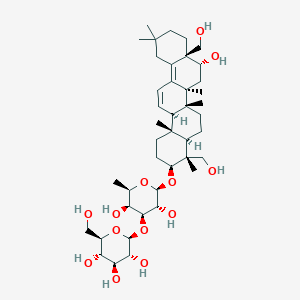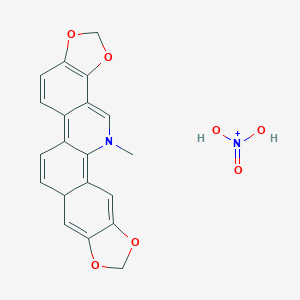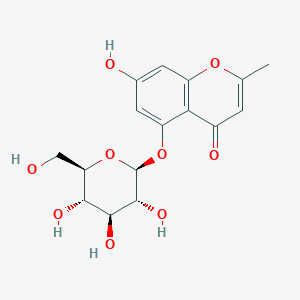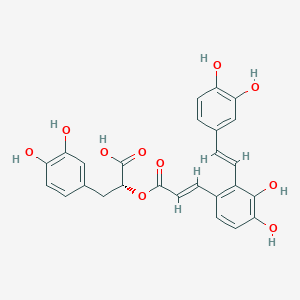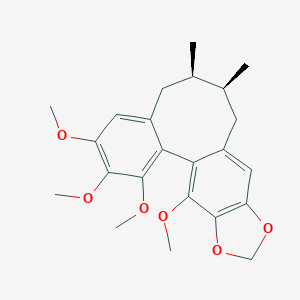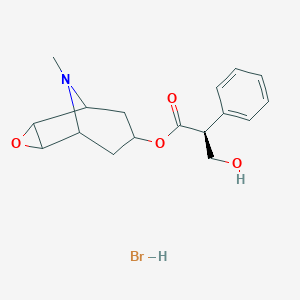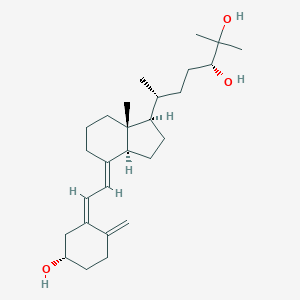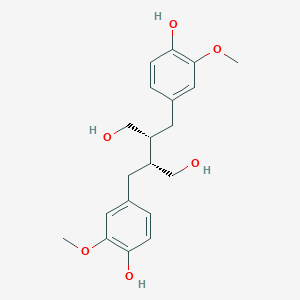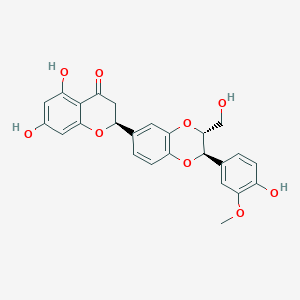
Silandrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silandrin belongs to the class of organic compounds known as flavonolignans . These are non-conventional lignans derived from flavonoids and are characterized by a p-dioxin ring substituted at one carbon atom by a C3C6 (phenylpropan) group and fused to the B-ring of the 2-phenylchromene moiety .
Synthesis Analysis
Flavonolignans, including Silandrin, are found in Silybum marianum (milk thistle) and are produced from milk thistle fruits by extraction with polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . The flavonoid part of the flavonolignan molecule is usually taxifolin, naringenin, chrysoeriol, eriodictyol, tricin, luteolin, apigenin, or quercetin .Molecular Structure Analysis
The molecular formula of Silandrin is C25H22O9 . It has an average mass of 466.437 Da and a monoisotopic mass of 466.126373 Da .Chemical Reactions Analysis
The specific activities of the respective diastereomers of flavonolignans and also the enantiomers of their 2,3-dehydro derivatives have been demonstrated in 3D anisotropic systems typically represented by biological systems .Physical And Chemical Properties Analysis
Silandrin is soluble in water, with a solubility of 34.17 mg/L at 25 °C .Wissenschaftliche Forschungsanwendungen
Structural Elucidation
- The structure of Silandrin, a flavanolignan from Silybum marianum, has been established through spectroscopic investigations and chemical transformation. This compound, along with silymonin, plays a significant role in scientific research due to their unique structural properties (Szilági et al., 1981).
Synthesis and Antihepatotoxic Activity
- Silandrin has been synthesized in racemic form and demonstrated notable antihepatotoxic activity. This synthesis from readily available materials such as caffeic acid ethyl ester and coniferyl alcohol highlights its potential in hepatoprotective therapies (Antus et al., 1993).
Antioxidant Properties
- A variant of Silandrin, (-)-isosilandrin, isolated from Silybum marianum, exhibited stronger inhibitory activity on the release of superoxide anion by human polymorphonuclear leukocytes than (+)-silybin, indicating its potential as an antioxidant (Samu et al., 2004).
Cytotoxicity Against Cancer Cells
- Modifications of Silandrin to create derivatives have been explored for their cytotoxicity against cancer cells. This research is crucial in developing new cancer treatments using flavonolignan compounds (Maihesuti et al., 2021).
Exploring Biosynthetic Pathways
- Research on the white-flowered variant of Silybum marianum provided insights into the biosynthesis of flavanolignans like Silandrin. Understanding these biosynthetic pathways is crucial for developing novel synthetic methods for these compounds (Nyiredy et al., 2008).
Zukünftige Richtungen
Research on flavonolignans, including Silandrin, is ongoing. Future directions may include exploring potential drugs against viruses, such as SARS-CoV-2 . The development of technologies related to the recording of movement, such as immersive virtual reality, is also of high importance for other branches of science, including psychology .
Eigenschaften
CAS-Nummer |
70815-32-6 |
|---|---|
Produktname |
Silandrin |
Molekularformel |
C25H22O9 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
(2S)-5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-9,19,23,25-29H,10-11H2,1H3/t19-,23+,25+/m0/s1 |
InChI-Schlüssel |
CRPGUMMYQABYES-DNVKUUNQSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |
melting_point |
234-236°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



